molecular formula C18H17FN2O3S B2791398 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-97-4

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Katalognummer B2791398
CAS-Nummer: 422526-97-4
Molekulargewicht: 360.4
InChI-Schlüssel: GHRUYIAQPOFZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PD173074 and has been found to have promising results in the treatment of cancer, specifically in inhibiting the growth of tumor cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using PD173074 in lab experiments is its high specificity for FGFRs, which allows for targeted inhibition of tumor cells. However, one limitation of using PD173074 is its high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on PD173074. One area of interest is the development of new analogs of PD173074 that may have improved pharmacokinetic properties and greater specificity for FGFRs. Another area of research is the investigation of the potential use of PD173074 in combination with other cancer therapies to enhance their effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of PD173074 in clinical trials.

Synthesemethoden

The synthesis of PD173074 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 2-(3,4-dimethoxyphenyl)ethyl nitropropene. This intermediate is then reduced with sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethylamine. The final step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 6-fluoro-2-thioxo-1,2-dihydroquinazoline-4-one in the presence of a catalyst to form PD173074.

Wissenschaftliche Forschungsanwendungen

PD173074 has been extensively studied for its potential application in cancer therapy. The compound has been found to inhibit the growth of tumor cells by targeting fibroblast growth factor receptors (FGFRs) that are overexpressed in many types of cancer. In addition to cancer therapy, PD173074 has also been investigated for its potential use in treating other diseases such as asthma, arthritis, and neurodegenerative disorders.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the quinazolinone ring system followed by the introduction of the 3-[2-(3,4-dimethoxyphenyl)ethyl] and 6-fluoro substituents. The final step involves the introduction of the sulfanyl group at position 2 of the quinazolinone ring.", "Starting Materials": [ "2-aminobenzamide", "3,4-dimethoxyphenethyl bromide", "6-fluoro-4-chloroquinazoline", "sodium sulfide" ], "Reaction": [ "Step 1: Synthesis of 6-fluoro-2-chloroquinazolin-4-one by reacting 2-aminobenzamide with 6-fluoro-4-chloroquinazoline in the presence of a base such as potassium carbonate.", "Step 2: Synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-chloroquinazolin-4-one by reacting 6-fluoro-2-chloroquinazolin-4-one with 3,4-dimethoxyphenethyl bromide in the presence of a base such as potassium carbonate.", "Step 3: Synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one by reacting 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-chloroquinazolin-4-one with sodium sulfide in the presence of a base such as sodium hydroxide." ] }

CAS-Nummer

422526-97-4

Molekularformel

C18H17FN2O3S

Molekulargewicht

360.4

IUPAC-Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI-Schlüssel

GHRUYIAQPOFZPY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.